(2-Methyl-1,3-thiazol-4-yl)methyl piperidine-1-carbodithioate
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Overview
Description
(2-Methyl-1,3-thiazol-4-yl)methyl piperidine-1-carbodithioate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-4-yl)methyl piperidine-1-carbodithioate typically involves the reaction of 2-methyl-1,3-thiazole with piperidine-1-carbodithioic acid. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the carbodithioate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve consistent product quality and high efficiency. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-thiazol-4-yl)methyl piperidine-1-carbodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
(2-Methyl-1,3-thiazol-4-yl)methyl piperidine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbodithioate group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 1,2,4-Triazole derivatives .
- Thiazole derivatives .
Uniqueness
(2-Methyl-1,3-thiazol-4-yl)methyl piperidine-1-carbodithioate is unique due to its specific combination of a thiazole ring and a carbodithioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H16N2S3 |
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Molecular Weight |
272.5 g/mol |
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H16N2S3/c1-9-12-10(7-15-9)8-16-11(14)13-5-3-2-4-6-13/h7H,2-6,8H2,1H3 |
InChI Key |
SANXEBLTVYILIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CSC(=S)N2CCCCC2 |
Origin of Product |
United States |
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